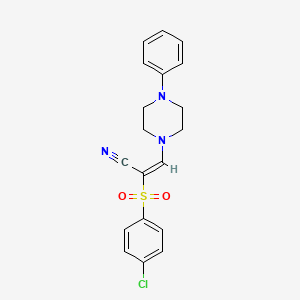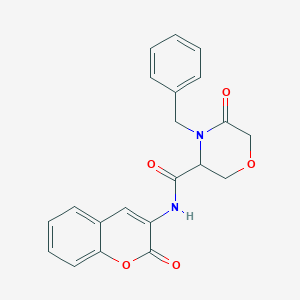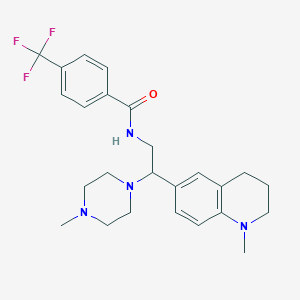
2-(6,7-二甲基-3-氧代-1,2,3,4-四氢喹喔啉-2-基)-N-(4-碘苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves condensation reactions between 1,2-diketones and diamines or the modification of existing quinoxaline structures through various organic transformations. For instance, Kumar et al. (2013) and Kumar et al. (2012) describe the synthesis of quinoxaline acetamide derivatives with potential antibacterial and antifungal properties, indicating a multi-step synthetic approach that could be applicable to the compound of interest (Kumar et al., 2013), (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by NMR, IR, and sometimes X-ray crystallography. The structure is crucial for understanding the compound's potential interactions and reactivity. For example, the crystal structure analysis of a related compound provides insights into the molecular geometry and electronic structure, which are vital for predicting reactivity and interaction with biological targets (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, which can alter their biological activity. The reactions are influenced by the compound's functional groups and electronic structure. The synthesis and reactivity of N-acetyl quinoxaline derivatives, as reported by Fernando et al. (1980), provide an example of how specific substitutions on the quinoxaline ring can impact the compound's chemical behavior (Fernando et al., 1980).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting point, and stability, are essential for their application and handling. These properties depend on the compound's molecular structure and substituents. Although specific data for the compound were not found, general trends in quinoxaline derivatives suggest that physical properties are crucial for determining their suitability for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for the compound's interactions and biological activity. The presence of functional groups such as acetamide influences the compound's chemical behavior and interaction potential. Studies on similar compounds, like those by Kobayashi et al. (2007), offer insights into the chemical properties and reactivity patterns that might apply to the compound of interest (Kobayashi et al., 2007).
科学研究应用
抗真菌和抗菌剂
研究已经确定与2-(6,7-二甲基-3-氧代-1,2,3,4-四氢喹喙啉-2-基)-N-(4-碘苯基)乙酰胺相关的衍生物作为有效的抗真菌和抗菌剂。例如,2-(2-氧代吗啉-3-基)-乙酰胺衍生物已经显示出对念珠菌和曲霉菌属的显著杀真菌活性,突显了它们作为广谱抗真菌剂的潜力。进一步的化学修饰,如在吗啉-2-酮核心上引入双甲基基团,已经提高了血浆稳定性同时保持抗真菌效力,展示了该化合物在治疗真菌感染方面的潜力(D. Bardiot et al., 2015)。同样,由2-(3-甲基-2-氧代喹喙啉-1(2H)-基)-N-(4-取代苯基)乙酰胺合成的化合物显示出有希望的抗菌和抗真菌特性,表明它们在对抗微生物耐药性和感染方面的实用性(Shiv Kumar et al., 2013)。
抗癌剂
与所讨论的化合物相关的新型亲脂性乙酰胺衍生物已经合成并评估其抗癌特性。这些衍生物,包括N-2-(2-氧代-3-苯基喹喙啉-1(2H)-基)乙酰胺,已经在体外抗微生物筛选结果中显示出有希望的结果,表明它们作为抗癌剂的潜力。该系列中的某些化合物显示出显著的抗菌活性和可观的抗真菌活性,突显了它们在医学研究中的广谱用途和在癌症治疗中的潜在应用(Hany E. A. Ahmed et al., 2018)。
镇痛和抗炎活性
喹唑啉基乙酰胺衍生物的合成和评估揭示了它们强效的镇痛和抗炎活性。通过化学合成开发的这些化合物已经与双氯芬酸钠等标准药物进行了比较,显示出更优越的功效,突显了它们在开发用于疼痛管理和炎症控制的新治疗剂的潜力(V. Alagarsamy et al., 2015)。
属性
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNLVPYIRRBBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2492618.png)


![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)
![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)

![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)


![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2492632.png)